molecular formula C10H13N3O4 B14478318 1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 67757-57-7

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14478318
CAS No.: 67757-57-7
M. Wt: 239.23 g/mol
InChI Key: KCCGEFDVWJEBBH-XLPZGREQSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a hydroxyl group, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the use of organocatalysts. These catalysts are highly active for the conversion of 2′-deoxynucleosides to furanoid glycals. Phosphorimides such as (Ph2PS)2NH and (Ph2PSe)2NH are shown to effectively mediate persilylation of 2′-deoxynucleosides, allowing the elimination of the nucleobase and giving the corresponding glycal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of organocatalysts in the synthesis process suggests that similar methods could be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nucleic acids and proteins, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific hydroxyl and methanimidoyl groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

67757-57-7

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h3-4,6-8,11,14H,2H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

KCCGEFDVWJEBBH-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C=N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C=N)O

Origin of Product

United States

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